molecular formula C11H5Cl3N2O2 B8342355 2-(2,4-Dichlorophenyl)-6-chloro-3-nitropyridine

2-(2,4-Dichlorophenyl)-6-chloro-3-nitropyridine

Cat. No.: B8342355
M. Wt: 303.5 g/mol
InChI Key: PMZKKLNWTYKUDE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-6-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C11H5Cl3N2O2 and its molecular weight is 303.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5Cl3N2O2

Molecular Weight

303.5 g/mol

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-3-nitropyridine

InChI

InChI=1S/C11H5Cl3N2O2/c12-6-1-2-7(8(13)5-6)11-9(16(17)18)3-4-10(14)15-11/h1-5H

InChI Key

PMZKKLNWTYKUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 mmol 2,6-dichloro-3-nitropyridine, 1.05 mmol of 2,4-dichlorobenzeneboronic acid, and 3 mmol of Na2CO3, were dissolved in 1.5 ml THF and 0.5 ml water and purged with nitrogen. 0.05 mmol of [1,1′-Bis(diphenylphosphino)-ferrocne]dichloropalladium(II) was added to reaction and stirred at room temperature under nitrogen for fourteen hours. The reaction mixture was concentrated in vacuo and diluted with water and ethyl acetate. The solution was extracted three times with ethyl acetate, dried over sodium sulfate, and purified by column chromatography eluting with 10% ethylacetate 90% hexanes.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.05 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
[1,1′-Bis(diphenylphosphino)-ferrocne]dichloropalladium(II)
Quantity
0.05 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1 mmol 2,6-dichloro-3-nitropyridine, 1.05 mmol of 2,4-dichlorobenzeneboronic acid, and 3 mmol of Na2CO3, were dissolved in 1.5 ml THF and 0.5 ml water and purged with nitrogen. 0.05 mmol of [1,1′-Bis(diphenylphosphino)-ferrocene]dichloropalladium(II) was added to reaction and stirred at room temperature under nitrogen for fourteen hours. The reaction mixture was concentrated in vacuo and diluted with water and ethyl acetate. The solution was extracted three times with ethyl acetate, dried over sodium sulfate, and purified by column chromatography eluting with 10% ethylacetate 90% hexanes to obtain 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.05 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step Two

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